N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
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Overview
Description
N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound with a complex structure. It contains a fluorophenyl group, a pyrrolidinyl group, and a pyrimidinyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with methyl chloroacetate to form an intermediate, which is then reacted with 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and pyrimidinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-Nmethylmethanesulfonamide
- Carbamic acid, N- [4,6-diamino-2- [1- [ (2-fluorophenyl)methyl]-1H-pyrazolo [3,4-b]pyridin-3-yl]-5-pyrimidinyl]-N-methyl-, methyl ester
Uniqueness
N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21FN4O2 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-N-methyl-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide |
InChI |
InChI=1S/C18H21FN4O2/c1-13-11-16(21-18(20-13)23-9-3-4-10-23)25-12-17(24)22(2)15-7-5-14(19)6-8-15/h5-8,11H,3-4,9-10,12H2,1-2H3 |
InChI Key |
WUOXBOHCAYIVRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)N(C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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